molecular formula C10H8FNO2 B6609703 methyl 2-(cyanomethyl)-4-fluorobenzoate CAS No. 2831413-02-4

methyl 2-(cyanomethyl)-4-fluorobenzoate

Cat. No. B6609703
CAS RN: 2831413-02-4
M. Wt: 193.17 g/mol
InChI Key: BOGGNMDXGZRYIU-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)-4-fluorobenzoate, also known as MCFB, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid, with a molecular weight of 225.12 g/mol and a melting point of 49-51 °C. MCFB is soluble in water, ethanol, and methanol, and is insoluble in nonpolar solvents such as chloroform and ether. MCFB has been used in a variety of research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a reagent for the synthesis of organophosphorus compounds, and as a fluorescent indicator for the detection of metal ions.

Scientific Research Applications

Electrochemical Analysis and Bond Cleavage

Muthukrishnan and Sangaranarayanan (2010) studied the electrochemical reduction of methylfluorobenzoates, demonstrating intra-molecular stepwise dissociative electron transfer and electro-dimerization prior to C–F bond cleavage. This research highlights the importance of methyl 2-(cyanomethyl)-4-fluorobenzoate in understanding the electrochemical behaviors and bond cleavage mechanisms in similar compounds (Muthukrishnan & Sangaranarayanan, 2010).

Liquid Crystal Synthesis

Milewska et al. (2015) synthesized novel chiral benzoates and fluorobenzoates, analyzing their mesomorphic properties. The study's findings contribute to the understanding of phase transitions and the development of materials with specific liquid crystalline properties, which can include derivatives of methyl 2-(cyanomethyl)-4-fluorobenzoate (Milewska et al., 2015).

Synthesis Optimization

Yin Jian-zhong (2010) focused on optimizing the synthesis of methyl 2-amino-5-fluorobenzoate, a compound structurally related to methyl 2-(cyanomethyl)-4-fluorobenzoate. This research is significant for improving the synthesis efficiency and yield of related chemical compounds (Yin Jian-zhong, 2010).

Biodegradation Studies

Genthner, Townsend, and Chapman (1989) used fluorophenols to investigate the transformation of phenol to benzoate, highlighting the role of methyl 2-(cyanomethyl)-4-fluorobenzoate in understanding the biodegradation pathways of similar compounds (Genthner et al., 1989).

Benzoxazine Synthesis

Kudo, Furuta, and Sato (1996) discussed the synthesis of 4H-1,4-benzoxazines, a process in which compounds like methyl 2-(cyanomethyl)-4-fluorobenzoate play a critical role. This research contributes to the field of organic synthesis, particularly in the creation of benzoxazines (Kudo et al., 1996).

Radiochemistry and Imaging Studies

Bormans et al. (1996) explored the synthesis of radiolabeled compounds for potential use in brain imaging. The study of methyl 2-(cyanomethyl)-4-fluorobenzoate and its derivatives can contribute to the development of novel imaging agents (Bormans et al., 1996).

properties

IUPAC Name

methyl 2-(cyanomethyl)-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGGNMDXGZRYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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